![molecular formula C17H19FN2O B12486779 N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12486779.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, an indole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexene and indole intermediates. One common method involves the following steps:
Preparation of 2-(1-cyclohexen-1-yl)ethylamine: This intermediate can be synthesized by the reduction of 2-(1-cyclohexen-1-yl)acetonitrile using lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Synthesis of 5-fluoro-1H-indole-2-carboxylic acid: This can be achieved through the fluorination of 1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.
2-(1-cyclohexenyl)cyclohexanone: Lacks the indole moiety and carboxamide group, leading to different reactivity and applications.
Properties
Molecular Formula |
C17H19FN2O |
|---|---|
Molecular Weight |
286.34 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H19FN2O/c18-14-6-7-15-13(10-14)11-16(20-15)17(21)19-9-8-12-4-2-1-3-5-12/h4,6-7,10-11,20H,1-3,5,8-9H2,(H,19,21) |
InChI Key |
JBHLEJOVBKJDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)
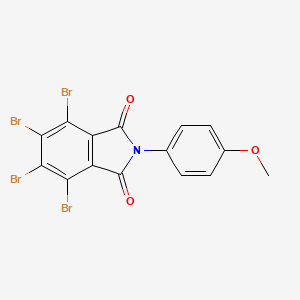
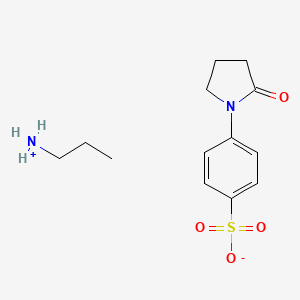
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
![N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486713.png)
![N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12486718.png)
![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)
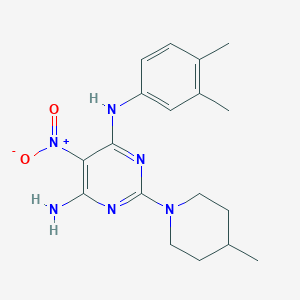
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
![Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate](/img/structure/B12486737.png)
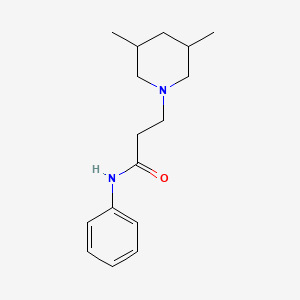
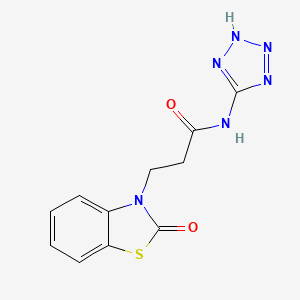
![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12486768.png)
